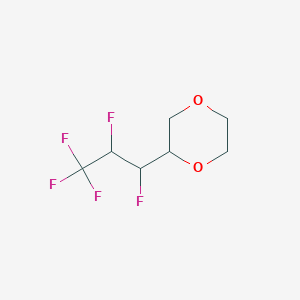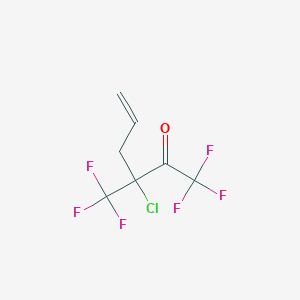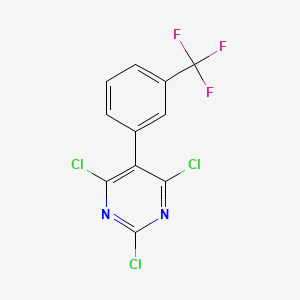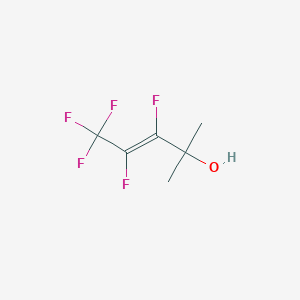
2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane (PFPD) is a fluorinated organic compound that has been extensively studied due to its potential applications in various scientific research fields. PFPD is a colorless, non-volatile liquid with a relatively low boiling point and is a derivative of dioxane, a cyclic ether. It is a member of the pentafluoropropanol family and has been studied for its potential applications in organic synthesis, as an additive for liquid chromatography, and as a reagent for chemical reactions.
作用机制
2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane is a polar compound that can interact with other molecules in its vicinity. It is believed to act as a Lewis acid, forming a complex with the nucleophile and causing the reaction to proceed. It is also believed to act as a nucleophile, forming a complex with the electrophile and allowing the reaction to take place.
Biochemical and Physiological Effects
2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which could potentially lead to increased drug efficacy. In addition, 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane has been shown to reduce inflammation and has been studied for its potential use in the treatment of certain diseases.
实验室实验的优点和局限性
The main advantage of using 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane in laboratory experiments is its low boiling point, which allows it to be easily handled and stored. Additionally, 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane is relatively non-toxic and has a low vapor pressure, making it suitable for use in a variety of laboratory settings. However, 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane is a relatively expensive compound, and its reactivity can be affected by its environment, making it difficult to control in some experiments.
未来方向
Future research on 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane could focus on exploring its potential applications in drug delivery, as well as its potential use in the treatment of diseases. Additionally, further research could be conducted to explore its potential as a catalyst in chemical reactions, as well as its ability to interact with other molecules in its vicinity. Finally, research could also be conducted to explore the potential of 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane as a reagent for organic synthesis, as well as its potential to form stable complexes with other molecules.
合成方法
2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane can be synthesized by the reaction of 1,4-dioxane and pentafluoropropanol in the presence of a catalyst, such as sulfuric acid. The reaction is exothermic and proceeds at a relatively low temperature. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent the formation of byproducts. The reaction is typically complete within a few hours and yields a product that is high in purity.
科学研究应用
2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane has been used in various scientific research fields, such as organic synthesis, liquid chromatography, and chemical reactions. It has been used as a reagent in organic synthesis to produce a wide range of compounds, including pharmaceuticals, pesticides, and food additives. In liquid chromatography, 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane is used as an additive to improve the resolution of chromatograms. In chemical reactions, 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane can be used as a reagent to catalyze the formation of a wide range of products.
属性
IUPAC Name |
2-(1,2,3,3,3-pentafluoropropyl)-1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F5O2/c8-5(6(9)7(10,11)12)4-3-13-1-2-14-4/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZZIJAHDTUOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(C(C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6311177.png)

![2-Chloro-4-(chlorodifluoromethoxy]aniline](/img/structure/B6311187.png)

![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)

![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)





![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)
